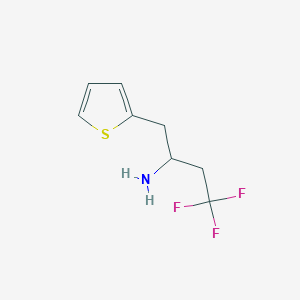
4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine
Overview
Description
4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine is a chemical compound with the molecular formula C8H5F3O2S . It is also known as Thenoyltrifluoroacetone . It is used pharmacologically as a chelating agent .
Synthesis Analysis
The synthesis of 4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine involves the acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride . The product of this reaction then undergoes cyclocondensation with hydroxylamine hydrochloride .Molecular Structure Analysis
The molecular structure of 4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine is characterized by slightly distorted octahedral NiO6 polyhedra . Intermolecular hydrogen bonds and short interactions lead to the formation of supramolecular ring motifs, which play a major role in the molecular stability .Chemical Reactions Analysis
4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine is known to undergo reactions with hydroxylamine and hydrazine . It also partially inhibits the oxidation of ferrocyanide in electron transport particles isolated from beef heart mitochondria .Physical And Chemical Properties Analysis
4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine is a fine, slightly yellow crystal . It has a melting point of 40 to 44 °C and a boiling point of 96 to 98 °C . Its molar mass is 222.18 g/mol .Scientific Research Applications
Uranium (VI) Ion Capture
The compound has been successfully encapsulated into a silica gel matrix, producing a composite of general formula SG-TTA . This composite has shown a strong tendency to remove and capture uranium (VI) ion species . The maximum loading of uranium (VI) ion into SG-TTA is 98% under certain experimental conditions . This application is particularly useful for treating water resources polluted by industrial activities .
Synthesis of Celecoxib Intermediates
4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine can be used in the synthesis of celecoxib, a nonsteroidal anti-inflammatory drug . Celecoxib is used to treat symptoms of osteoarthritis and rheumatoid arthritis . The compound can be prepared in a cost-effective manner, making it suitable for commercial production .
Semiconductor Intermediate
The compound is an important fluorinated organic intermediate widely used in the semiconductor field . It is mainly used to synthesize TCNQ derivatives , which are essential in the production of various semiconductor devices.
Liquid Crystal Intermediate
In addition to its use in semiconductors, 4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine is also used in the field of liquid crystals . Its unique properties make it a valuable intermediate in the synthesis of certain types of liquid crystals.
Pharmaceutical Applications
Given its role in the synthesis of celecoxib, the compound has significant applications in the pharmaceutical industry . It can potentially be used in the synthesis of other pharmaceutical compounds as well.
Environmental Remediation
The ability of the compound to capture uranium (VI) ion species makes it useful in environmental remediation . It can be used to treat water resources contaminated with uranium, helping to protect both human health and the environment .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,4,4-trifluoro-1-thiophen-2-ylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NS/c9-8(10,11)5-6(12)4-7-2-1-3-13-7/h1-3,6H,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZTWFLPZOPYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



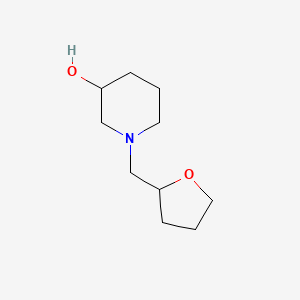
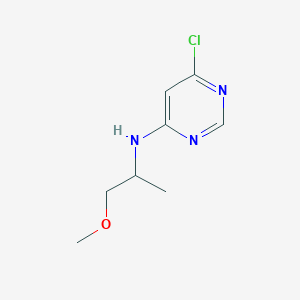
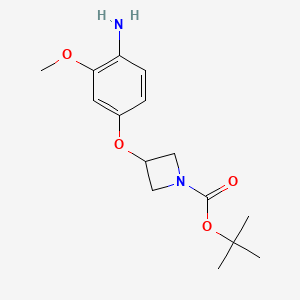
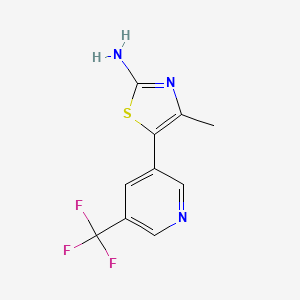
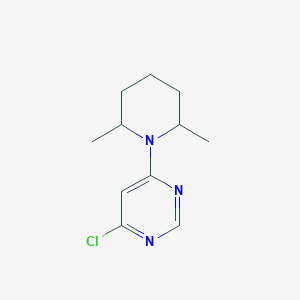

![2-ethyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1467869.png)
![1-[(4-Methylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1467870.png)
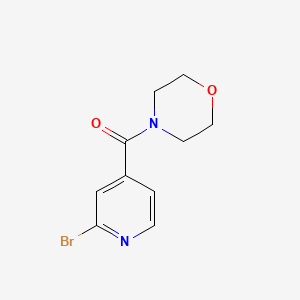
![Tert-butyl 9-bromo-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1467874.png)

![5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1467876.png)
![4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid](/img/structure/B1467878.png)
![1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone](/img/structure/B1467880.png)